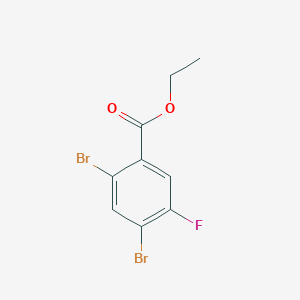

Ethyl 2,4-dibromo-5-fluorobenzoate

CAS No.: 1806306-59-1

Cat. No.: VC2754550

Molecular Formula: C9H7Br2FO2

Molecular Weight: 325.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806306-59-1 |

|---|---|

| Molecular Formula | C9H7Br2FO2 |

| Molecular Weight | 325.96 g/mol |

| IUPAC Name | ethyl 2,4-dibromo-5-fluorobenzoate |

| Standard InChI | InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 |

| Standard InChI Key | XKJFWMAYIDOGHZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1Br)Br)F |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1Br)Br)F |

Introduction

Ethyl 2,4-dibromo-5-fluorobenzoate is an organic compound categorized as an ester derivative of benzoic acid. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, alongside an ethyl ester functional group. This compound is of interest in synthetic organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and material sciences.

Synthesis

The synthesis of ethyl 2,4-dibromo-5-fluorobenzoate typically involves the esterification of a benzoic acid derivative with ethanol under acidic conditions. The bromination and fluorination steps are carried out using selective halogenation reagents to ensure the desired substitution pattern.

Applications

-

Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of bioactive molecules.

-

Agrochemicals: It is used in the development of pesticides and herbicides due to its halogenated structure.

-

Material Science: The compound's unique electronic properties make it valuable in creating advanced materials.

Safety and Handling

As with many halogenated organic compounds, ethyl 2,4-dibromo-5-fluorobenzoate should be handled with care due to potential toxicity and environmental persistence. Proper personal protective equipment (PPE) and adherence to safety guidelines are essential during its handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume